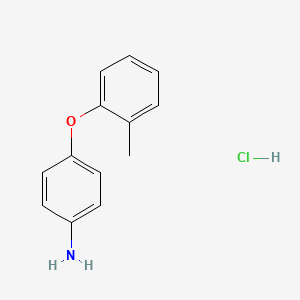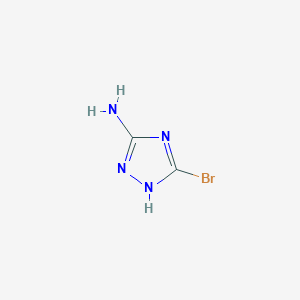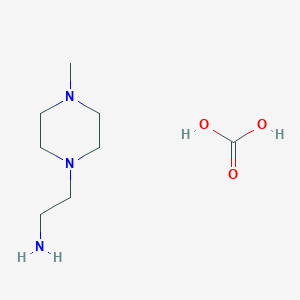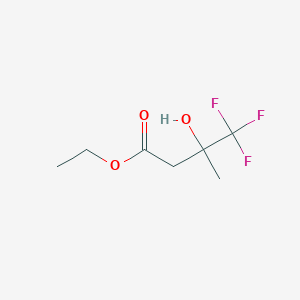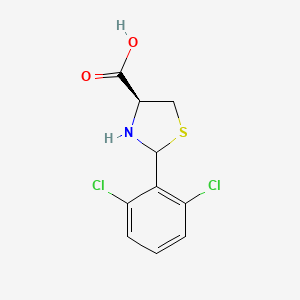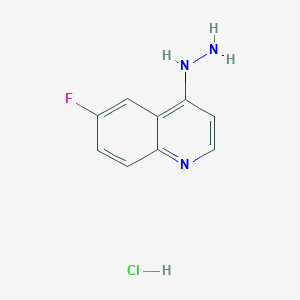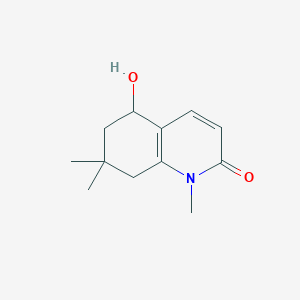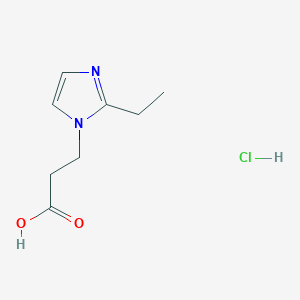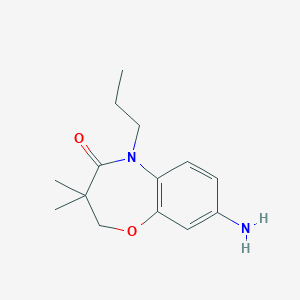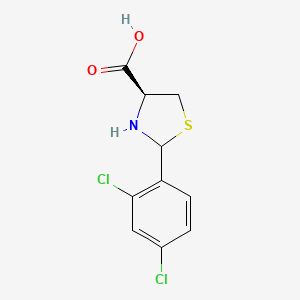
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
説明
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, or (4S)-DCPCA, is a synthetic compound used in various scientific research applications. It is a molecule composed of two chlorine atoms, a thiazolidine ring, and a carboxylic acid group. The compound is highly versatile, and has been demonstrated to be effective in a variety of biochemical and physiological processes.
科学的研究の応用
Hepatoprotective Effects
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been studied for their potential hepatoprotective effects. For example, 2-substituted thiazolidine-4(R)-carboxylic acids, which share structural similarities, have demonstrated protective effects against hepatotoxic deaths in mice induced by acetaminophen. These compounds, acting as prodrugs of L-cysteine, potentially liberate this amino acid in vivo through nonenzymatic ring opening, followed by solvolysis, suggesting a mechanism for their hepatoprotective properties (Nagasawa et al., 1984).
Modulation of Non-Protein Sulphydryl Levels
The same class of compounds has been found to influence the levels of non-protein sulphydryls (NPSH) and the activity of certain sulfurtransferase enzymes in mouse liver, indicating a potential hepatoprotective role. These findings underscore the therapeutic potential of thiazolidine derivatives in liver protection, although they may have toxic side effects on the central nervous system (Włodek et al., 1993).
Antidiabetic and Hypolipidemic Activities
Another area of interest is the antidiabetic and hypolipidemic activities of thiazolidine derivatives. For instance, certain derivatives have shown significant hypoglycemic and hypolipidemic activities in diabetic mice, highlighting the potential of these compounds in the treatment of diabetes and related metabolic disorders (Sohda et al., 1982).
Chemoprotection Against Urotoxicity
Thiazolidine derivatives have also been evaluated for their chemoprotective activity against the urotoxicity associated with certain anticancer agents. For example, ribose-cysteine, a prodrug of L-cysteine and structurally related to thiazolidine carboxylic acids, has demonstrated powerful protection against bladder inflammation and glutathione depletion induced by cyclophosphamide, suggesting the potential of thiazolidine derivatives in mitigating chemotherapy-induced side effects (Roberts & Francetic, 1994).
Effects on Sleep-Wakefulness Cycle
Research has also delved into the neurotrophic and antiepileptic properties of thiazolidinone derivatives, with studies showing that certain compounds can modulate the sleep-wakefulness cycle in animals with chronic epileptic syndrome, potentially offering insights into the management of epilepsy and related sleep disturbances (Myronenko et al., 2017).
特性
IUPAC Name |
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHDSFTPGYWFY-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



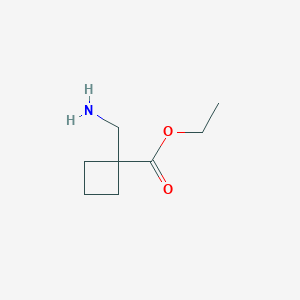
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
